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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

Disclaimer: Initial searches for the requested compound, GSK1360707, did not yield

information related to its use in oncology. GSK1360707F is documented as a triple reuptake

inhibitor investigated for major depressive disorder. To fulfill the core requirements of this

request for detailed experimental designs in an oncology context, we are providing

comprehensive application notes and protocols for a well-characterized GSK oncology

compound, GSK1070916A, a potent and selective Aurora B/C kinase inhibitor. This information

is intended to serve as a representative example of experimental design for a GSK small

molecule inhibitor in cancer research.

Application Notes
Compound: GSK1070916A

Target: Aurora B and Aurora C Kinases

Therapeutic Area: Oncology

Mechanism of Action: GSK1070916A is an ATP-competitive inhibitor of the serine/threonine

kinases Aurora B and C.[1][2] Aurora kinases are crucial for the regulation of mitosis, and their

overexpression is common in many human cancers.[3] Aurora B is a key component of the

chromosomal passenger complex, which is essential for proper chromosome segregation and

cytokinesis.[4] GSK1070916A binds to Aurora B and C, inhibiting their kinase activity. This
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leads to a failure of cells to divide, resulting in polyploidy (containing more than two sets of

chromosomes) and eventual apoptosis (programmed cell death).[3] The compound is highly

selective for Aurora B and C over Aurora A.[2][5]

Cellular Effects: Treatment of human tumor cells with GSK1070916A leads to a dose-

dependent inhibition of the phosphorylation of Histone H3 on serine 10 (pHH3-Ser10), a

specific substrate of Aurora B kinase.[3] Unlike some other mitotic inhibitors that cause an

arrest in the M-phase of the cell cycle, cells treated with GSK1070916A do not arrest but rather

exit mitosis without proper cell division, leading to the formation of polyploid cells that

subsequently undergo apoptosis, as evidenced by caspase-3 and PARP cleavage.[3][6]

Applications in Research: GSK1070916A is a valuable tool for studying the roles of Aurora B

and C kinases in cell division and cancer. It can be used in a variety of in vitro and in vivo

models to investigate the effects of Aurora B/C inhibition on tumor cell proliferation, survival,

and tumorigenicity. Its broad anti-proliferative activity across numerous cancer cell lines makes

it a relevant compound for preclinical cancer studies.[3][7]

Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of GSK1070916A

Kinase Target IC50 (nM) Ki* (nM)
Selectivity vs.
Aurora A

Aurora B-INCENP 3.5[2][5] 0.38[2] >250-fold[5]

Aurora C-INCENP 6.5[6] 1.5[2] -

Aurora A-TPX2 1100[2] 490[2] 1

Ki represents the dissociation constant, a measure of binding affinity.

Table 2: Cellular Anti-proliferative Activity of GSK1070916A
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Cell Line Tumor Type EC50 (nM)

A549 Lung Cancer 7[7]

Multiple Lines Broad Range <10 in over 100 lines[3]

HUVEC (non-dividing) Normal Endothelial 3900[6]

EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is to determine the IC50 value of GSK1070916A against Aurora B kinase.

Materials:

Recombinant human Aurora B kinase

K-LISA™ Kemptide substrate

ATP

GSK1070916A

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of GSK1070916A in DMSO, then dilute in kinase buffer.

In a 384-well plate, add 1 µL of the diluted GSK1070916A or DMSO vehicle.

Add 2 µL of Aurora B kinase solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/43344673_Discovery_of_GSK1070916_a_Potent_and_Selective_Inhibitor_of_Aurora_BC_Kinase
https://pubmed.ncbi.nlm.nih.gov/19567821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3484309/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km value.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature.

Measure luminescence with a plate reader.

Calculate the percent inhibition for each concentration relative to the DMSO control and

determine the IC50 value using a dose-response curve.[8]

Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of GSK1070916A on the viability of cancer cells.

Materials:

Cancer cell line (e.g., A549)

Complete cell culture medium

GSK1070916A

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

96-well plates

Procedure:
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Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of GSK1070916A in the complete culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of GSK1070916A. Include a vehicle control (DMSO).

Incubate the cells for 72 hours.

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

EC50 value.

Immunofluorescence Staining for Phospho-Histone H3
(Ser10)
This protocol visualizes the inhibition of Aurora B activity in cells.

Materials:

Cancer cell line (e.g., A549)

GSK1070916A

Coverslips in a 24-well plate

4% paraformaldehyde (PFA) for fixation

0.1% Triton X-100 for permeabilization

Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody: anti-phospho-Histone H3 (Ser10)

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Seed A549 cells on coverslips in a 24-well plate.

Treat the cells with various concentrations of GSK1070916A for 24 hours.

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Block with 5% BSA in PBS for 1 hour.

Incubate with the primary antibody against pHH3-Ser10 overnight at 4°C.

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at

room temperature.

Counterstain the nuclei with DAPI for 5 minutes.

Mount the coverslips on microscope slides.

Visualize the cells using a fluorescence microscope. A decrease in the pHH3-Ser10 signal in

mitotic cells indicates Aurora B inhibition.[4]

In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of GSK1070916A in a mouse model.

Materials:

Immunocompromised mice (e.g., nude or SCID)
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Human tumor cell line (e.g., HL-60 leukemia or Colo205 colon cancer)

GSK1070916A formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject human tumor cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer GSK1070916A (e.g., intraperitoneally) at a predetermined dose and schedule.

Administer the vehicle to the control group.

Measure the tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic markers like pHH3-Ser10).

Compare the tumor growth between the treated and control groups to determine the anti-

tumor efficacy.[3][9]

Mandatory Visualizations
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Caption: Signaling pathway of Aurora B kinase in mitosis and its inhibition by GSK1070916A.
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Caption: General workflow for in vitro evaluation of GSK1070916A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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